5-fluoro-1H-indol-4-carbaldehído

Descripción general

Descripción

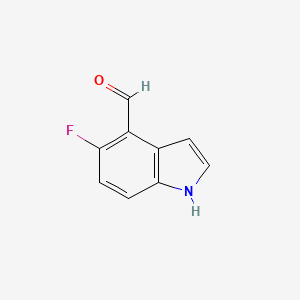

5-Fluoro-1H-indole-4-carbaldehyde is a fluorinated indole derivative with the molecular formula C9H6FNO. This compound is part of the indole family, which is known for its significant role in various biological and chemical processes. The presence of a fluorine atom at the 5-position and an aldehyde group at the 4-position of the indole ring imparts unique chemical properties to this compound, making it valuable in synthetic chemistry and pharmaceutical research.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Key Intermediates in Drug Development

5-Fluoro-1H-indole-4-carbaldehyde serves as an important building block in the synthesis of various pharmaceuticals. The incorporation of fluorine is known to enhance the biological activity and metabolic stability of drug candidates. It has been utilized in the development of compounds targeting neurological disorders and cancer therapies.

Case Study: Cytotoxicity Evaluation

Research has demonstrated that derivatives of 5-fluoro-1H-indole-4-carbaldehyde exhibit cytotoxic properties against cancer cell lines. For instance, a study evaluated the cytotoxicity of synthesized indole derivatives on CAKI-1 cell lines, revealing varying degrees of efficacy based on structural modifications involving fluorinated indoles .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 5-Fluoro-1H-indole-4-carbaldehyde | 14 | Moderate |

| Derivative A | 10 | High |

| Derivative B | 29 | Low |

Biochemical Research

Enzyme Interactions and Protein Binding

The compound is employed to study enzyme interactions and protein binding mechanisms. It aids researchers in understanding the biochemical pathways that could lead to new therapeutic strategies. The unique properties of the aldehyde functional group allow it to participate in various biochemical reactions, making it a versatile tool in biochemical research .

Fluorescent Probes

5-Fluoro-1H-indole-4-carbaldehyde is also used to develop fluorescent probes for biological imaging. These probes enhance the visualization of cellular processes in real-time, facilitating studies on cellular dynamics and interactions .

Material Science

Development of Organic Electronics

In material science, this compound contributes to creating advanced materials with unique electronic properties. Its electron-withdrawing fluorine atom can significantly alter the electronic characteristics of organic materials, making them suitable for applications in organic electronics and optoelectronic devices.

Research Example: Electronic Properties Investigation

Studies have examined the electronic properties of fluorinated indoles, including 5-fluoro-1H-indole-4-carbaldehyde, demonstrating their potential use in developing novel organic semiconductors.

Agrochemicals

Innovative Chemical Solutions for Crop Protection

The compound is explored in formulating agrochemicals aimed at improving crop protection and yield. Its chemical structure allows for modifications that can enhance efficacy against pests and diseases affecting crops .

Comparative Analysis with Related Compounds

To understand the uniqueness of 5-fluoro-1H-indole-4-carbaldehyde, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-1H-indole-3-carbaldehyde | Fluorine at position 5 | Different position affects reactivity |

| 4-Chloro-1H-indole-4-carbaldehyde | Chlorine instead of fluorine | Different halogen impacts activity |

| Indole-4-carboxaldehyde | No halogen substituent | Lacks halogen influence |

Mecanismo De Acción

Target of Action

Indole derivatives, which include 5-fluoro-1h-indole-4-carbaldehyde, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . For instance, some indole derivatives have shown inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the therapeutic potential of indole derivatives.

Result of Action

Indole derivatives, including 5-fluoro-1h-indole-4-carbaldehyde, have been associated with a range of biological activities, suggesting they may have diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

5-fluoro-1H-indole-4-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including 5-fluoro-1H-indole-4-carbaldehyde, have been shown to inhibit the activity of cytochrome P450 enzymes . These enzymes are involved in the metabolism of many drugs and endogenous compounds. The interaction between 5-fluoro-1H-indole-4-carbaldehyde and cytochrome P450 enzymes can lead to altered metabolic pathways and drug interactions.

Cellular Effects

5-fluoro-1H-indole-4-carbaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 5-fluoro-1H-indole-4-carbaldehyde, can modulate the activity of protein kinases, which are critical regulators of cell signaling pathways . This modulation can lead to changes in gene expression and cellular metabolism, affecting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of 5-fluoro-1H-indole-4-carbaldehyde involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, such as cytochrome P450, inhibiting their activity . This inhibition can lead to the accumulation of substrates and altered metabolic pathways. Additionally, 5-fluoro-1H-indole-4-carbaldehyde can interact with DNA and RNA, affecting gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-fluoro-1H-indole-4-carbaldehyde can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives, including 5-fluoro-1H-indole-4-carbaldehyde, can undergo degradation under certain conditions, leading to the formation of inactive or toxic byproducts . Long-term exposure to 5-fluoro-1H-indole-4-carbaldehyde can result in sustained inhibition of enzyme activity and altered cellular metabolism.

Dosage Effects in Animal Models

The effects of 5-fluoro-1H-indole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anticancer or antimicrobial activity . At high doses, 5-fluoro-1H-indole-4-carbaldehyde can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of dose optimization for therapeutic applications.

Metabolic Pathways

5-fluoro-1H-indole-4-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit cytochrome P450 enzymes, leading to the accumulation of specific substrates and altered metabolic pathways . Additionally, 5-fluoro-1H-indole-4-carbaldehyde can be metabolized to form various metabolites, which may exhibit different biological activities.

Transport and Distribution

The transport and distribution of 5-fluoro-1H-indole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and distributed to various tissues . The localization and accumulation of 5-fluoro-1H-indole-4-carbaldehyde in specific tissues can influence its biological activity and toxicity.

Subcellular Localization

The subcellular localization of 5-fluoro-1H-indole-4-carbaldehyde affects its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, 5-fluoro-1H-indole-4-carbaldehyde can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-indole-4-carbaldehyde typically involves the following steps:

Starting Material: The synthesis often begins with commercially available 5-fluoroindole.

Industrial Production Methods: While specific industrial methods for large-scale production are not extensively documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include:

Catalyst Optimization: Using catalysts to improve reaction efficiency.

Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to obtain high-purity 5-fluoro-1H-indole-4-carbaldehyde.

Análisis De Reacciones Químicas

Types of Reactions: 5-Fluoro-1H-indole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products:

Oxidation: 5-fluoro-1H-indole-4-carboxylic acid.

Reduction: 5-fluoro-1H-indole-4-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

5-Fluoroindole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

1H-Indole-4-carbaldehyde: Lacks the fluorine atom, which may reduce its biological activity and chemical reactivity.

5-Bromo-1H-indole-4-carbaldehyde: Similar structure but with a bromine atom instead of fluorine, which can lead to different reactivity and biological properties.

Uniqueness: 5-Fluoro-1H-indole-4-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group. This combination enhances its reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .

Actividad Biológica

5-Fluoro-1H-indole-4-carbaldehyde (C₉H₆FNO) is a synthetic compound notable for its indole structure, which incorporates a fluorine atom at the 5-position and an aldehyde functional group at the 4-position. This unique configuration contributes significantly to its biological activity and potential therapeutic applications.

- Molecular Formula : C₉H₆FNO

- Molecular Weight : 163.15 g/mol

- Structure : The compound features a bicyclic indole structure, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that 5-fluoro-1H-indole-4-carbaldehyde exhibits various biological activities, particularly in the fields of oncology and antimicrobial research. Below are key findings from recent studies:

Anticancer Activity

- Cytotoxicity : Studies have shown that compounds with indole structures often possess significant cytotoxic properties against cancer cell lines. For instance, derivatives of indole, including those related to 5-fluoro-1H-indole-4-carbaldehyde, have been evaluated for their efficacy against renal cancer cells (CAKI-1). Some derivatives demonstrated IC50 values ranging from 10 μM to over 450 μM, indicating variable levels of potency based on structural modifications .

- Mechanism of Action : The compound may modulate protein kinases involved in cell signaling pathways, influencing cellular processes such as proliferation and apoptosis. This modulation is crucial for understanding its therapeutic potential in cancer treatment.

Antimicrobial Activity

5-Fluoro-1H-indole-4-carbaldehyde has also been investigated for its antimicrobial properties:

- A related compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing weak growth inhibition with a minimum inhibitory concentration (MIC) of 16 µg/mL. However, the specific derivative of interest did not exhibit significant activity against MRSA, highlighting the variability in biological responses based on structural differences .

Structure-Activity Relationship (SAR)

The biological activity of 5-fluoro-1H-indole-4-carbaldehyde can be influenced by its structural characteristics:

- Fluorine Substitution : The presence of fluorine is known to enhance the pharmacological properties of compounds. However, studies have indicated that while fluorinated compounds generally improve activity, this is not universally applicable; for example, some fluorinated titanocene derivatives showed lower activity than expected .

Case Studies and Research Findings

Propiedades

IUPAC Name |

5-fluoro-1H-indole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-1-2-9-6(3-4-11-9)7(8)5-12/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDODFOIALPVOEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374873-57-0 | |

| Record name | 5-fluoro-1H-indole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.